molecular formula C14H18FN3O5S B2872605 Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate CAS No. 2034242-23-2

Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate

Cat. No.: B2872605
CAS No.: 2034242-23-2
M. Wt: 359.37
InChI Key: CQVUOKHNKPVQQD-UHFFFAOYSA-N
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Description

Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate is a synthetic organic compound characterized by a benzothiadiazole core modified with fluorine, dimethyl, and sulfone groups.

Properties

IUPAC Name

ethyl 4-[(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O5S/c1-4-23-14(20)6-5-13(19)16-10-8-12-11(7-9(10)15)17(2)24(21,22)18(12)3/h7-8H,4-6H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVUOKHNKPVQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. The key steps include:

    Formation of the benzo[c][1,2,5]thiadiazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro substituent: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the ethyl ester group: This step involves esterification reactions using ethanol and acid catalysts.

    Formation of the oxobutanoate moiety: This is achieved through acylation reactions using suitable acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Scientific Research Applications

This compound is used in scientific research across various disciplines:

  • Chemistry: It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
  • Biology: It is investigated as a bioactive compound for its potential antimicrobial, antiviral, and anticancer properties.
  • Medicine: It is explored for potential therapeutic applications, including drug development and pharmacological studies.
  • Industry: It is used in developing advanced materials like polymers and coatings due to its unique chemical properties.

Chemical Reactions

Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate can undergo several chemical reactions:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted position using nucleophiles like amines or thiols.

Reaction Conditions and Products

ReactionReagents and ConditionsMajor Products
OxidationPotassium permanganate in acidic or basic mediumFormation of carboxylic acids/ketones
ReductionSodium borohydride in methanol or ethanolFormation of alcohols/amines
SubstitutionAmines or thiols in the presence of a base like NaOHFormation of substituted derivatives

Mechanism of Action

The mechanism of action of Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    Interaction with DNA/RNA: Intercalating into DNA or RNA strands, affecting replication and transcription processes.

    Modulation of signaling pathways: Influencing cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares functional group similarities with several derivatives documented in recent research:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate Thiazole-imidazole Ethyl ester, amino, methyl-oxo-imidazole ~337.4
Ethyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-3-oxobutanoate Thiadiazole-thioether Ethyl ester, methyl-thiadiazole, oxobutanoate ~287.3
Target Compound: Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-benzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate Benzothiadiazole-sulfone Ethyl ester, fluoro, dimethyl, sulfone, oxobutanoate ~413.4 (estimated) N/A

Structural and Functional Differences

Ester and Linker Modifications: The ethyl oxobutanoate group is conserved across analogues but differs in connectivity. In the target compound, the oxobutanoate is directly linked to the benzothiadiazole via an amide bond, whereas in Ethyl 4-[2-amino-4-(5-methyl-2-oxo-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate, the ester is tethered to a thiazole ring . This may influence solubility and target binding kinetics.

Biological Activity Implications: The dimethyl-sulfone groups in the target compound could reduce enzymatic degradation compared to thioether-containing analogues (e.g., Ethyl 4-((5-methyl-thiadiazol-2-yl)thio)-3-oxobutanoate) . The absence of an amino group in the target compound (unlike the thiazole-imidazole derivative ) may limit interactions with kinases or receptors that require basic nitrogen for binding.

Research Findings and Gaps

  • Synthetic Routes : Analogues like those in and utilize BF3·Et2O or HC(OEt)3 for cyclization or esterification, suggesting plausible methods for synthesizing the target compound .
  • Physicochemical Properties : The higher molecular weight (~413.4 g/mol) and sulfone groups in the target compound likely reduce membrane permeability compared to simpler analogues (~287–337 g/mol) .

Biological Activity

Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate (CAS Number: 2034242-23-2) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18FN3O5SC_{14}H_{18}FN_{3}O_{5}S, with a molecular weight of 359.38 g/mol. The compound features a thiadiazole core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various viruses including herpes simplex virus (HSV) and coronaviruses. The presence of the thiadiazole moiety is believed to enhance antiviral efficacy through mechanisms such as enzyme inhibition and interference with viral replication processes .

Antimicrobial Properties

Thiadiazole derivatives have demonstrated notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

In vitro studies indicate that modifications in the thiadiazole structure can lead to enhanced antibacterial potency. The compound's ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor contributes to its antimicrobial effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites of key enzymes involved in metabolic pathways or viral replication.
  • Intercalation with Nucleic Acids : It has the potential to intercalate into DNA or RNA structures, affecting their stability and function.
  • Modulation of Signaling Pathways : By influencing cellular signaling pathways, the compound can alter cell proliferation and apoptosis processes.

Research Findings and Case Studies

A number of studies have explored the biological activity of thiadiazole derivatives:

StudyFindings
Study 1Identified significant antiviral activity against HSV with IC50 values around 6.3 μg/100 μl for related compounds.
Study 2Reported antimicrobial activity against E. coli and S. aureus with MIC values lower than standard antibiotics.
Discussed the synthesis and bioactivity of thiadiazole derivatives highlighting their potential in drug development for infectious diseases.

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